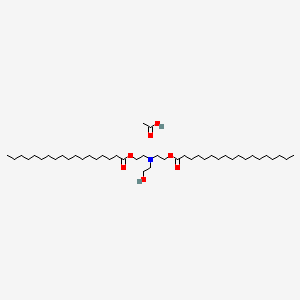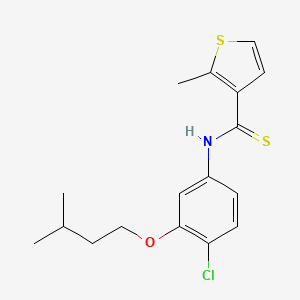
3-Thiophenecarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Thiophenecarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl-: is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a thiophene ring, a carbothioamide group, and a substituted phenyl ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenecarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- typically involves multiple steps, including the formation of the thiophene ring, the introduction of the carbothioamide group, and the substitution of the phenyl ring. Common synthetic routes may include:
-
Formation of the Thiophene Ring:
- Starting with a suitable precursor such as 2-bromo-3-methylthiophene.
- Using a palladium-catalyzed coupling reaction to introduce the carbothioamide group.
-
Substitution of the Phenyl Ring:
- Introducing the 4-chloro-3-(3-methylbutoxy) group through a nucleophilic substitution reaction.
- Using appropriate reagents such as sodium hydride and 3-methylbutanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions: 3-Thiophenecarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- can undergo various chemical reactions, including:
-
Oxidation:
- The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction:
- The carbothioamide group can be reduced to form corresponding amines.
- Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution:
- The phenyl ring can undergo electrophilic substitution reactions.
- Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
- Oxidation products: Thiophene sulfoxides and sulfones.
- Reduction products: Amines.
- Substitution products: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of new pharmaceuticals and bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications.
- Studied for its interactions with biological targets and pathways.
Industry:
- Used in the production of specialty chemicals and materials.
- Investigated for its potential use in electronic and optoelectronic devices.
作用机制
The mechanism of action of 3-Thiophenecarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Binding to Enzymes:
- Inhibiting or activating specific enzymes involved in metabolic pathways.
- Modulating enzyme activity to achieve desired biological effects.
-
Interaction with Receptors:
- Binding to cell surface or intracellular receptors.
- Triggering signaling cascades that lead to physiological responses.
-
Modulation of Gene Expression:
- Influencing the expression of specific genes.
- Regulating the production of proteins involved in various cellular processes.
相似化合物的比较
- 3-Thiophenecarbothioamide, N-(4-chlorophenyl)-2-methyl-
- 3-Thiophenecarbothioamide, N-(3-(3-methylbutoxy)phenyl)-2-methyl-
- 3-Thiophenecarbothioamide, N-(4-chloro-3-(2-methylbutoxy)phenyl)-2-methyl-
Comparison:
-
Structural Differences:
- Variations in the substitution pattern on the phenyl ring.
- Differences in the length and branching of the alkoxy group.
-
Reactivity:
- Similar compounds may exhibit different reactivity due to variations in electronic and steric effects.
- The presence of different substituents can influence the compound’s stability and reactivity.
-
Applications:
- Similar compounds may have different applications based on their unique properties.
- The specific substitution pattern can affect the compound’s biological activity and industrial utility.
属性
CAS 编号 |
178870-49-0 |
|---|---|
分子式 |
C17H20ClNOS2 |
分子量 |
353.9 g/mol |
IUPAC 名称 |
N-[4-chloro-3-(3-methylbutoxy)phenyl]-2-methylthiophene-3-carbothioamide |
InChI |
InChI=1S/C17H20ClNOS2/c1-11(2)6-8-20-16-10-13(4-5-15(16)18)19-17(21)14-7-9-22-12(14)3/h4-5,7,9-11H,6,8H2,1-3H3,(H,19,21) |
InChI 键 |
JORDKSIWBPHGKV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CS1)C(=S)NC2=CC(=C(C=C2)Cl)OCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


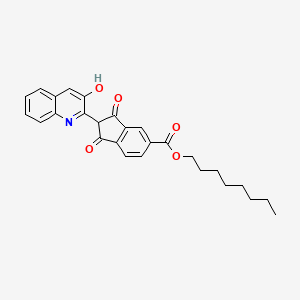

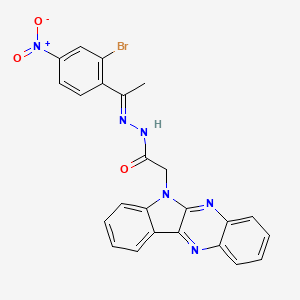
![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)

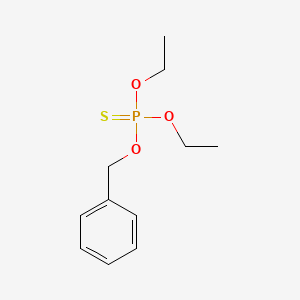
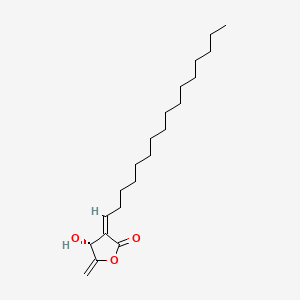
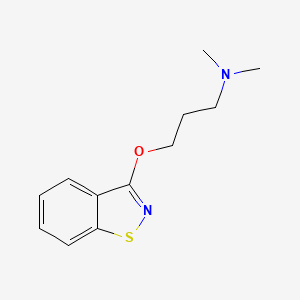
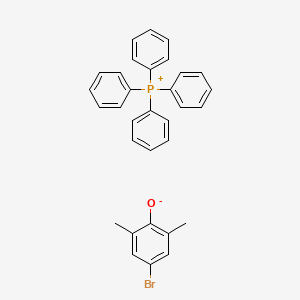
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12677530.png)

